

# Application Notes and Protocols: HCFC-225 in Vapor Degreasing Processes

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## Compound of Interest

Compound Name: HCFC 225

Cat. No.: B1179509

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Important Notice: The production and use of HCFC-225 (also known as AK-225) have been phased out in the United States as of January 1, 2015, under the U.S. Clean Air Act, in accordance with the Montreal Protocol on Substances that Deplete the Ozone Layer.<sup>[1][2][3][4][5]</sup> This document is intended for informational and historical purposes only and to assist researchers in understanding legacy processes and in the evaluation of modern, environmentally-compliant alternatives. It is unlawful to use virgin HCFC-225 in most applications in the United States and other signatory countries of the Montreal Protocol.<sup>[1][2]</sup>

## Introduction

Historically, HCFC-225 was a widely utilized solvent in precision cleaning applications, particularly in the aerospace, medical, military, and electronics industries.<sup>[1][6]</sup> Its application in vapor degreasing was favored due to a unique combination of properties including non-flammability, thermal stability, good solvency for a range of contaminants, and rapid evaporation without leaving residues.<sup>[1][3][5][6][7][8][9]</sup> HCFC-225 is a mixture of two isomers, HCFC-225ca and HCFC-225cb.<sup>[1][3][5]</sup> Despite its effectiveness, its contribution to the depletion of the stratospheric ozone layer led to its global phase-out.<sup>[1][3][5][6][7]</sup>

## Properties of HCFC-225

The physical and chemical properties of HCFC-225 made it an effective solvent for vapor degreasing. A summary of these properties is provided below, which can be used as a baseline for comparing with modern alternatives.

Property	Value	Reference
Chemical Formula	C3HCl2F5	N/A
Isomers	HCFC-225ca and HCFC-225cb	[1][3][5]
Boiling Point	-54°C / 129°F	[10]
Density (at 25°C)	1.55 g/cm <sup>3</sup>	[2]
Surface Tension (at 25°C)	16.2 dynes/cm	[2]
Viscosity (at 25°C)	0.59 cP	[2]
Ozone Depletion Potential (ODP)	HCFC-225ca: 0.02, HCFC-225cb: 0.03	[1][3][5]
Global Warming Potential (GWP)	Relatively Low	[7][9]
Flammability	Non-flammable	[1][5][6][7][9]
VOC Status (US EPA)	Exempt	[1][3][5][6][7]
Acute Toxicity (8-hr TWA)	100 ppm	[1][3][5]

## Historical Experimental Protocol for Vapor Degreasing with HCFC-225

The following protocol describes a typical vapor degreasing process using HCFC-225. This procedure should only be considered in a historical context or for the proper decommissioning of equipment containing residual HCFC-225.

Objective: To remove organic and inorganic contaminants (e.g., oils, greases, fluxes, and particulates) from a solid substrate using a two-sump vapor degreaser.

Materials:

- Vapor degreasing unit with a boil sump and a rinse sump

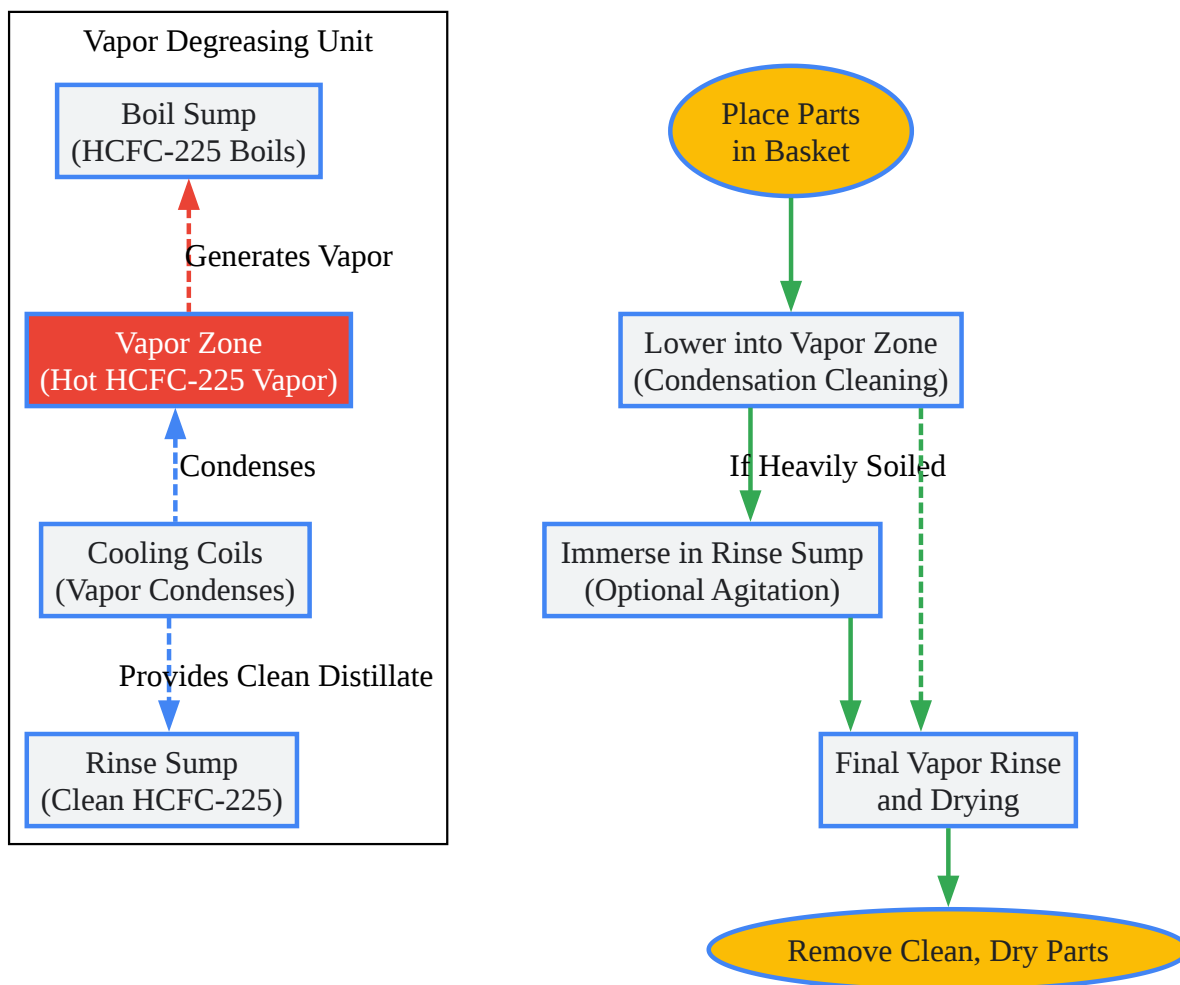
- HCFC-225 solvent
- Parts to be cleaned
- Appropriate personal protective equipment (PPE): safety glasses, solvent-resistant gloves, lab coat.

Procedure:

- System Start-up:
  - Ensure the vapor degreaser is clean and in good working order.
  - Fill the boil sump with HCFC-225 to the recommended level.
  - Turn on the heating element for the boil sump and the cooling coils at the top of the degreaser.
  - Allow the solvent to heat to its boiling point, creating a vapor zone in the tank. The cooling coils will condense the vapor, preventing its escape and maintaining the vapor level.
- Vapor Cleaning:
  - Place the contaminated parts in a basket.
  - Slowly lower the basket into the vapor zone above the boiling sump.
  - The hot solvent vapor will condense on the cooler parts, dissolving the contaminants.
  - Hold the parts in the vapor zone until they reach the temperature of the vapor and condensation ceases.
- Rinse (Optional):
  - For heavily soiled parts, a rinse in the second sump containing clean, distilled HCFC-225 can be performed.

- Immerse the parts in the rinse sump, which can be equipped with ultrasonic agitation to enhance cleaning.
- Final Vapor Rinse:
  - Slowly withdraw the parts back into the vapor zone for a final rinse with pure, condensed solvent.
  - Allow the parts to remain in the vapor zone until they are dry.
- Part Removal and System Shutdown:
  - Slowly remove the clean, dry parts from the vapor degreaser.
  - When the cleaning operations are complete, turn off the heat to the boil sump.
  - Keep the cooling coils running until the vapor has fully condensed back into the sump.
  - Cover the vapor degreaser to minimize solvent loss.

## Diagrams



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Caption: Workflow of a typical vapor degreasing process.

## Regulatory Status and Environmental Impact

HCFC-225 is classified as a Class II Ozone Depleting Substance (ODS).[2] The Montreal Protocol, an international treaty, mandated the phase-out of HCFCs to protect the stratospheric ozone layer.[1][6] In the United States, the Environmental Protection Agency (EPA) implemented these regulations under the Clean Air Act, which made it illegal to introduce into interstate commerce or use virgin HCFC-225 for most applications after January 1, 2015.[1]

While some narrow exemptions exist for using existing inventory, for all practical purposes, HCFC-225 is no longer a viable solvent for new applications or processes.[\[11\]](#)

## Modern Alternatives to HCFC-225

Due to the phase-out of HCFC-225, a number of alternative solvents have been developed and are commercially available. These modern solvents are designed to have zero or near-zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP). Researchers and drug development professionals should consider these alternatives for any new cleaning applications.

Solvent Class	Examples	Key Characteristics
Hydrofluoroethers (HFEs)	3M™ Novec™ Engineered Fluids	Zero ODP, low GWP, non-flammable, good materials compatibility, effective for precision cleaning. <a href="#">[12]</a>
Hydrofluoroolefins (HFOs)	Chemours™ Vertrel™ Specialty Fluids, Solstice® PF	Zero ODP, very low GWP, non-flammable, excellent solvency, can be a "drop-in" replacement in some cases. <a href="#">[13]</a>
Fluorinated Solvent Blends	NEXT HD Pro, FCS Fluorinated Cleaning Solvent	Often a blend of HFCs, HFEs, and/or trans-1,2-dichloroethylene to optimize solvency for specific contaminants. <a href="#">[14]</a> <a href="#">[15]</a>
n-Propyl Bromide (nPB)	EnSolv®	High solvency (high Kauri-butanol value), but faces increasing regulatory scrutiny and health concerns. <a href="#">[14]</a> <a href="#">[15]</a>

When selecting a replacement, it is crucial to evaluate factors such as cleaning performance, material compatibility, toxicity, environmental profile (ODP and GWP), and regulatory compliance. For many applications, HFE and HFO-based solvents are considered the leading environmentally sustainable replacements for HCFC-225.[\[12\]](#)

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